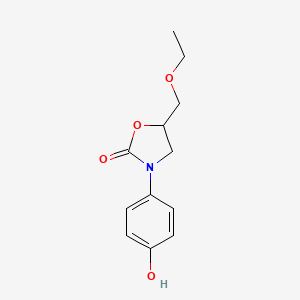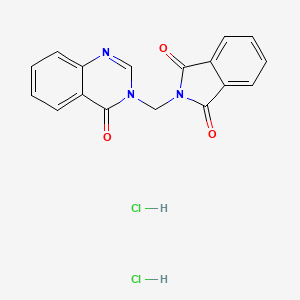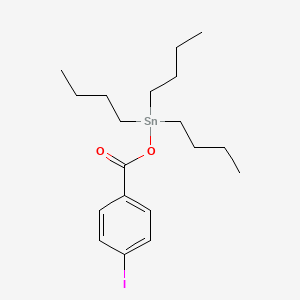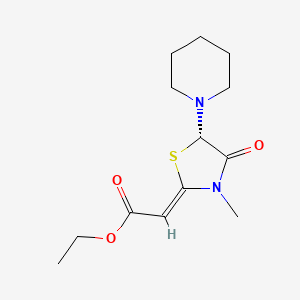
Dexetozoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dexetozoline is an organic chemical compound with the molecular formula C13H20N2O3S . It is known for its pharmacological properties, particularly as a diuretic agent used in the treatment of acute cardiac failure . This compound is a member of the antihypertensive agents and has been studied for its effects on vascular tone and its ability to inhibit noradrenaline- and histamine-induced contractions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dexetozoline involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the core structure through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
化学反応の分析
Types of Reactions
Dexetozoline undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted into its corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, such as reducing ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic ring or other reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .
科学的研究の応用
Dexetozoline has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of reaction mechanisms and synthetic methodologies.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic uses in treating conditions like hypertension and cardiac failure.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
作用機序
Dexetozoline exerts its effects primarily through its interaction with specific molecular targets in the body. It acts on vascular smooth muscle cells to inhibit contractions induced by noradrenaline and histamine, thereby reducing vascular tone and blood pressure. The exact molecular pathways involved include modulation of ion channels and signaling cascades that regulate muscle contraction .
類似化合物との比較
Dexetozoline can be compared with other antihypertensive agents such as:
- Amlodipine
- Atenolol
- Clonidine
- Hydralazine
- Losartan
Compared to these compounds, this compound is unique in its specific mechanism of action and its ability to selectively inhibit noradrenaline- and histamine-induced contractions without significantly affecting basal vascular tone .
Conclusion
This compound is a versatile compound with significant pharmacological properties and a wide range of applications in scientific research. Its unique mechanism of action and chemical reactivity make it an important subject of study in various fields, including chemistry, biology, medicine, and industry.
特性
CAS番号 |
77519-25-6 |
|---|---|
分子式 |
C13H20N2O3S |
分子量 |
284.38 g/mol |
IUPAC名 |
ethyl (2Z)-2-[(5S)-3-methyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene]acetate |
InChI |
InChI=1S/C13H20N2O3S/c1-3-18-11(16)9-10-14(2)12(17)13(19-10)15-7-5-4-6-8-15/h9,13H,3-8H2,1-2H3/b10-9-/t13-/m0/s1 |
InChIキー |
ZCKKHYXUQFTBIK-XPSMFNQNSA-N |
異性体SMILES |
CCOC(=O)/C=C\1/N(C(=O)[C@H](S1)N2CCCCC2)C |
正規SMILES |
CCOC(=O)C=C1N(C(=O)C(S1)N2CCCCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


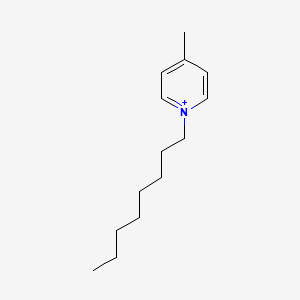
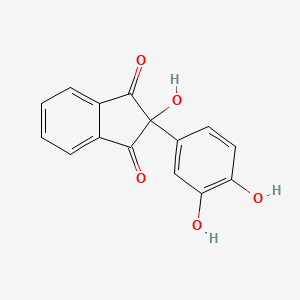
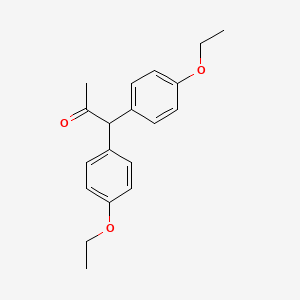
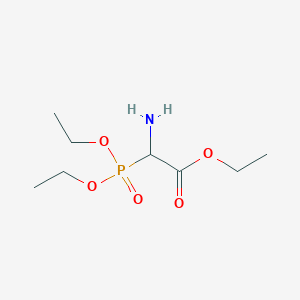
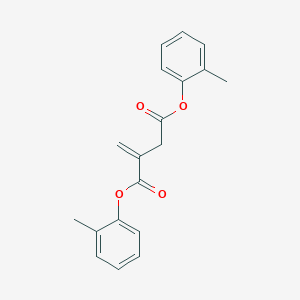
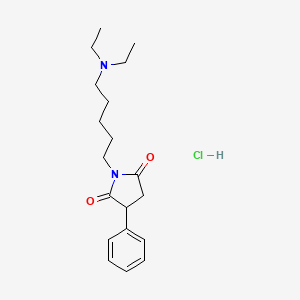
![2-[2-(3H-Indol-3-ylidene)ethylidene]-1-methyl-1,2-dihydroquinoline](/img/structure/B14443127.png)
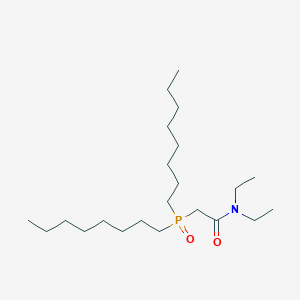
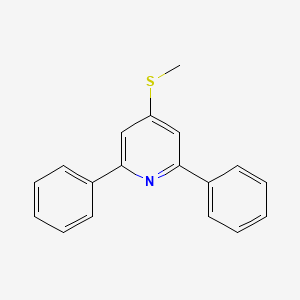
![6,7,8,9-Tetrahydropyrimido[4,5-b]quinolin-4(1H)-one](/img/structure/B14443148.png)
